4-Cyclopropoxy-2-(dimethylamino)benzoic acid
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Overview
Description
4-Cyclopropoxy-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)benzoic acid typically involves the introduction of the cyclopropoxy and dimethylamino groups onto the benzoic acid core. One common method involves the reaction of 4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-Cyclopropoxy-2-(dimethylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the cyclopropoxy group.
4-Methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group.
4-Nitrobenzoic acid: Contains a nitro group instead of a dimethylamino group
Uniqueness
4-Cyclopropoxy-2-(dimethylamino)benzoic acid is unique due to the presence of both cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13(2)11-7-9(16-8-3-4-8)5-6-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
PHPDUASDBALTPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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